molecular formula C16H13ClINO4 B3619675 2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene

2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene

Cat. No.: B3619675
M. Wt: 445.63 g/mol
InChI Key: TZROTNYZOYWFOJ-VOTSOKGWSA-N
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Description

This compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of six carbon atoms with alternating single and double bonds. It has several substituents attached to the benzene ring: a 2-chlorobenzyl group, an iodo group, a methoxy group, and a 2-nitrovinyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the benzene ring. This could involve reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The exact order and conditions of these steps would depend on the specific properties of each group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The presence of the benzene ring means the compound is likely to be planar, or flat, in shape. The different groups attached to the ring would have different effects on the electronic structure of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific groups present. For example, the iodo group might be susceptible to substitution reactions, while the 2-nitrovinyl group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the groups attached to the benzene ring. For example, the presence of the iodo and chlorobenzyl groups might make the compound relatively heavy and possibly quite reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and working in a well-ventilated area. The specific hazards associated with this compound would depend on its reactivity and other properties .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be studied further to better understand its reactivity, or it could be tested for possible uses in fields like medicine or materials science .

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClINO4/c1-22-15-9-11(6-7-19(20)21)8-14(18)16(15)23-10-12-4-2-3-5-13(12)17/h2-9H,10H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZROTNYZOYWFOJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClINO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 3
Reactant of Route 3
2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 4
2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 5
Reactant of Route 5
2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 6
2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene

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